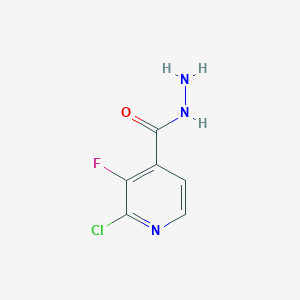

2-Chloro-3-fluoroisonicotinohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Chloro-3-fluoroisonicotinohydrazide: is a chemical compound that belongs to the class of isonicotinohydrazides It is characterized by the presence of a chloro group at the second position and a fluoro group at the third position on the isonicotinohydrazide ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-fluoroisonicotinohydrazide typically involves the reaction of 2-chloro-3-fluoropyridine with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazide derivative. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The starting materials are fed into the reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is continuously extracted and purified using automated systems to ensure high yield and purity.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The chlorine atom at position 2 is susceptible to nucleophilic displacement due to the electron-withdrawing effects of the fluorine and hydrazide groups.

Amination

Reaction with amines (e.g., methylamine) in polar aprotic solvents replaces Cl with amino groups:

Conditions :

Hydrolysis

Controlled hydrolysis in basic media converts the hydrazide to carboxylic acid derivatives:

Conditions :

Cyclization Reactions

The hydrazide group facilitates heterocycle formation under dehydrating conditions.

1,3,4-Oxadiazole Formation

Reaction with phosphoryl chloride (POCl₃) induces cyclization to oxadiazoles :

Hydrazide+POCl3reflux1,3,4 Oxadiazole

Conditions :

| Starting Material | Reagent | Product | Application |

|---|---|---|---|

| 2-Chloro-3-fluoroisonicotinohydrazide | POCl₃ | 2-Chloro-3-fluoro-1,3,4-oxadiazole | Antitubercular agents |

Coordination Chemistry

The hydrazide acts as a polydentate ligand, forming complexes with transition metals.

Metal Complexation

Reaction with Cu(II) or Co(II) salts yields stable complexes:

Conditions :

Properties :

Hydrazone Formation

Condensation with aldehydes/ketones produces hydrazones, useful in drug design:

General Reaction :

Hydrazide+RCHO→Hydrazone

Conditions :

| Carbonyl Compound | Product | Bioactivity |

|---|---|---|

| 4-Fluorobenzaldehyde | 2-Chloro-3-fluoro-N'-(4-fluorobenzylidene)isonicotinohydrazide | Anticancer (IC50: 2.7 µM) |

Dechlorination Reactions

Directed dechlorination using hydrazine hydrate selectively removes the chlorine atom :

Conditions :

Phosphorylation

Reaction with chlorophosphates (e.g., 2-chloro-1,3,2-dioxaphospholane 2-oxide) introduces phosphate groups :

Conditions :

Application :

Key Research Findings

-

Antimicrobial Activity : Cu(II) complexes exhibit potent activity against Mycobacterium tuberculosis (MIC: 1.6 µM) .

-

Anticancer Potential : Hydrazones derived from this compound show IC50 values as low as 2.7 µM in caspase-3-mediated apoptosis .

-

Agrochemical Relevance : Analogous trifluoromethylpyridine derivatives are key intermediates in herbicides (e.g., fluazifop) .

This compound’s versatility in nucleophilic substitution, cyclization, and metal coordination underscores its utility in drug discovery and materials science.

Applications De Recherche Scientifique

Chemistry: 2-Chloro-3-fluoroisonicotinohydrazide is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various heterocyclic compounds that are of interest in medicinal chemistry.

Biology: In biological research, this compound is studied for its potential antimicrobial and antiviral properties. It is used in the development of new drugs aimed at treating bacterial and viral infections.

Medicine: The compound is investigated for its potential use in the treatment of diseases such as tuberculosis and cancer. Its ability to inhibit specific enzymes and pathways makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of polymers and other advanced materials with unique properties.

Mécanisme D'action

The mechanism of action of 2-Chloro-3-fluoroisonicotinohydrazide involves its interaction with specific molecular targets within cells. The compound is known to inhibit the activity of certain enzymes by binding to their active sites. This inhibition disrupts key biochemical pathways, leading to the desired therapeutic effects. For example, in the treatment of tuberculosis, the compound inhibits the synthesis of mycolic acids, which are essential components of the bacterial cell wall.

Comparaison Avec Des Composés Similaires

Isonicotinohydrazide: Lacks the chloro and fluoro substituents but shares the core structure.

2-Chloroisonicotinohydrazide: Contains a chloro group but lacks the fluoro group.

3-Fluoroisonicotinohydrazide: Contains a fluoro group but lacks the chloro group.

Uniqueness: 2-Chloro-3-fluoroisonicotinohydrazide is unique due to the presence of both chloro and fluoro substituents on the isonicotinohydrazide ring. This dual substitution enhances its chemical reactivity and potential biological activity compared to similar compounds that lack one or both substituents.

Activité Biologique

2-Chloro-3-fluoroisonicotinohydrazide (CAS No. 1378887-91-2) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Antimicrobial Activity

Research has indicated that hydrazide derivatives, including this compound, exhibit significant antimicrobial properties. In particular, studies have demonstrated effectiveness against various strains of bacteria and fungi. For instance, the compound has shown activity against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

Anticancer Potential

The anticancer potential of this compound has been explored through various in vitro studies. It has been found to induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism involves the inhibition of key survival pathways and promotion of reactive oxygen species (ROS) production, leading to cell death .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| MCF-7 | 12 |

Enzyme Inhibition

The compound appears to exert its biological effects through enzyme inhibition. It has been noted for its ability to inhibit carbonic anhydrase II (hCA II), which plays a crucial role in various physiological processes. The inhibition of this enzyme can disrupt tumor growth and metastasis .

Interaction with Cellular Pathways

This compound interacts with multiple cellular pathways, leading to altered gene expression and cellular signaling. This multifaceted interaction is attributed to its structural characteristics, allowing it to bind effectively to various molecular targets .

Study on Anticancer Activity

A study published in a peer-reviewed journal investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated that treatment with the compound resulted in significant apoptosis through caspase-dependent pathways, highlighting its potential as a therapeutic agent in cancer treatment .

Evaluation of Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results showed that it inhibited bacterial growth effectively, suggesting its potential application in treating bacterial infections .

Propriétés

IUPAC Name |

2-chloro-3-fluoropyridine-4-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFN3O/c7-5-4(8)3(1-2-10-5)6(12)11-9/h1-2H,9H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKBBFAALGOALTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(=O)NN)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.